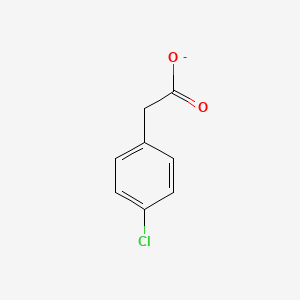

4-Chlorophenylacetate

Description

Key Structural Features:

- Aromatic system : Chlorine at the para position induces electron-withdrawing effects.

- Ester linkage : The acetyloxy group contributes to the compound’s polarity and reactivity.

Crystallographic Characterization

X-ray diffraction studies have elucidated the solid-state structure of this compound derivatives. For instance, a zinc(II) complex containing this compound ligands crystallizes in a monoclinic system with space group Pc and unit cell parameters:

The crystal packing reveals intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking between adjacent aromatic rings (Figure 2). These interactions stabilize the lattice and influence the compound’s melting point (103–109°C ) and solubility.

Conformational Isomerism Studies

The ester group in this compound exhibits restricted rotation due to partial double-bond character in the C–O bond. Nuclear magnetic resonance (NMR) and molecular orbital (MO) calculations indicate two primary conformers:

Key Findings:

- The syn conformation is energetically favored by 5.9 kJ/mol due to reduced steric hindrance.

- Dihedral angles between the acetate group and benzene ring range from 55–65° , as determined by single-crystal studies.

Comparative Analysis with Structural Analogs

A comparison of this compound with its analogs highlights the impact of substituents on physical and chemical properties (Table 1).

Propriétés

Formule moléculaire |

C8H6ClO2- |

|---|---|

Poids moléculaire |

169.58 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)acetate |

InChI |

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

Clé InChI |

CDPKJZJVTHSESZ-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CC(=O)[O-])Cl |

SMILES canonique |

C1=CC(=CC=C1CC(=O)[O-])Cl |

Synonymes |

4-chlorophenylacetate 4-chlorophenylacetic acid 4-chlorophenylacetic acid, potassium salt 4-chlorophenylacetic acid, sodium salt |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Applications

1.1 Anticancer Properties

4-Chlorophenylacetate has demonstrated significant potential in cancer treatment, particularly for estrogen-sensitive breast cancer. Research indicates that 4-CPA inhibits the growth of estrogen receptor-positive breast cancer cells and reduces tumor formation in animal models. In a study involving MMTV-aromatase transgenic mice, 4-CPA was administered continuously in drinking water, resulting in a drastic reduction in tumor formation compared to untreated controls. Specifically, only 8% of the treated mice developed microscopic tumors, while 46% of untreated mice developed palpable tumors .

Table 1: Tumor Formation in MMTV-Aromatase Mice Treated with 4-CPA

| Treatment | Microscopic Tumors (%) | Palpable Tumors (%) |

|---|---|---|

| Untreated | 85 | 46 |

| 4-CPA Treated | 8 | 0 |

This suggests that 4-CPA can effectively antagonize the estrogenic pathway, making it a viable candidate for breast cancer therapy .

1.2 Neuroblastoma Treatment

In addition to breast cancer, studies have explored the effects of 4-CPA on neuroblastoma cells. A combination treatment involving retinoids and 4-CPA showed promising results in inhibiting cell proliferation in human neuroblastoma cell lines . This highlights the compound's versatility as a therapeutic agent across different cancer types.

Environmental Applications

2.1 Biodegradation Studies

This compound is also significant in environmental microbiology as a substrate for biodegradation studies. Certain strains of Pseudomonas bacteria have been shown to utilize 4-CPA as their sole carbon source, leading to its degradation into less harmful compounds. For instance, Pseudomonas sp. strain CBS3 metabolized 4-CPA effectively, indicating its potential use in bioremediation processes aimed at detoxifying environments contaminated with chlorinated aromatic compounds .

Table 2: Biodegradation of this compound by Pseudomonas Strains

| Strain | Initial Concentration (mM) | Degradation Rate (%) |

|---|---|---|

| Pseudomonas sp. CBS3 | 30 | Significant |

Chemical and Physical Properties

Understanding the chemical properties of this compound is crucial for its application in various fields:

- Molecular Formula: C9H9ClO2

- Molecular Weight: 188.62 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

These properties influence its behavior in biological systems and environmental contexts.

Future Directions and Research Opportunities

Research on this compound is ongoing, with several avenues for future exploration:

- Mechanistic Studies: Further investigation into the molecular mechanisms by which 4-CPA exerts its anticancer effects could enhance its therapeutic efficacy.

- Environmental Impact Assessments: More studies are needed to evaluate the long-term effects of using 4-CPA in bioremediation and its impact on microbial communities.

- Combination Therapies: Exploring the synergistic effects of 4-CPA with other therapeutic agents could lead to more effective cancer treatments.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-CPA with structurally related halogenated aromatic compounds:

Enzymatic Mechanisms

4-CPA 3,4-Dioxygenase :

- 4-Chlorobenzoate-CoA Ligase: Activates 4-chlorobenzoate via CoA-thioester formation, enabling hydrolytic dehalogenation . No oxygen dependency, unlike 4-CPA’s dioxygenase system .

Physicochemical Properties

- Solubility and Stability: 4-CPA forms distinct hydrogen-bonding networks in crystalline salts (e.g., with dicyclohexylamine), dominated by N–H···O interactions. In contrast, 2-chlorophenylacetate salts exhibit additional C–H···Cl contacts . The logP (octanol-water partition coefficient) of 4-CPA derivatives (e.g., methyl this compound) is ~2.5, indicating moderate hydrophobicity .

Thermal Stability :

Environmental and Biotechnological Relevance

- Biodegradation Efficiency: 4-CPA is degraded faster by Pseudomonas sp. CBS3 than pentachlorophenol, which requires a more complex reductive pathway . 2-Chloroacetate degradation lacks a well-characterized pathway, making 4-CPA a model for studying chloroaromatic metabolism .

- Applications: 4-CPA derivatives (e.g., zinc complexes with 4-pyridine carboxamide) are explored for photophysical applications due to their stable coordination chemistry . In contrast, 4-chlorophenoxyacetic acid is a synthetic plant hormone with agricultural uses, highlighting the versatility of chloroaromatic scaffolds .

Research Findings and Data Tables

Table 1: Enzyme System Comparison

Table 2: Physicochemical Comparison of Derivatives

Q & A

Q. How can Hirshfeld surface analysis be applied to study intermolecular interactions in 4-chlorophenylacetate complexes?

Hirshfeld surface analysis, implemented via the CrystalExplorer program, quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces) in crystallized this compound derivatives. Fingerprint plots visualize interaction contributions, while energy frameworks model lattice stability. This method is critical for predicting crystal packing behavior and guiding material design .

Q. What enzymatic systems degrade this compound, and how are they characterized?

The enzyme this compound 3,4-dioxygenase (EC 1.14.12.9) from Pseudomonas sp. strain CBS3 catalyzes the oxidative dehalogenation of this compound. The two-component system (Components A and B) requires NADH and Fe²⁺ for activity. Component A, purified via ion-exchange chromatography, binds the substrate, while Component B transfers electrons. Activity assays monitor chloride release and substrate depletion via gas chromatography .

Q. Which analytical techniques are used to monitor this compound degradation products?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) identifies intermediates like 3-chloro-4-hydroxyphenylacetate. Chloride ion quantification via ion-selective electrodes confirms dehalogenation efficiency. UV-Vis spectroscopy tracks dioxygenase activity by measuring NADH oxidation at 340 nm .

Advanced Research Questions

Q. How do computational models (CE-HF, CE-B3LYP) compare in predicting interaction energies for this compound complexes?

CrystalExplorer’s energy models (CE-HF/6-31G(d,p), CE-B3LYP/6-31G(d,p)) calculate intermolecular interaction energies. HF models prioritize electrostatic contributions, while B3LYP accounts for dispersion. Discrepancies arise in π-π stacking systems, where B3LYP better approximates experimental lattice energies. Validation requires benchmarking against crystallographic data and thermodynamic measurements .

Q. How can researchers resolve contradictions in microbial degradation pathways for chlorinated aromatics?

Comparative genomic analysis of Pseudomonas strains (e.g., CBS3 vs. KT2440) reveals pathway-specific gene clusters. For this compound, plasmid pPSA843 in CBS3 encodes distinct dioxygenases absent in non-degrading strains. Knockout mutagenesis and metabolite profiling clarify substrate specificity, while RNA-seq identifies regulatory elements .

Q. What experimental designs optimize crystallization of this compound-metal complexes for structural studies?

Co-crystallization with pyridine carboxamide ligands enhances Zn(II) complex stability via N–H···O and C–H···Cl interactions. Solvent evaporation in DMF/water (1:2 v/v) at 25°C yields monoclinic crystals (space group P2₁/c). X-ray diffraction (0.84 Å resolution) and Hirshfeld surface analysis validate packing motifs .

Methodological Notes

- Hirshfeld Analysis Workflow : Import CIF files into CrystalExplorer → Generate surfaces (dₑᵣᵢᵥᵉᵈ = 0.6–2.8 Å) → Analyze fingerprint plots for H-bond (sharp spikes) and van der Waals (broad regions) contributions .

- Enzyme Assay : 50 mM Tris-HCl (pH 7.5), 0.1 mM FeSO₄, 0.2 mM NADH, 1 mM substrate. Monitor NADH oxidation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.